2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-

Description

Overview of Quinoxaline (B1680401) Scaffolds in Organic Chemistry

Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. rsc.orgresearchgate.net This aromatic bicyclic system serves as a versatile and privileged scaffold in the synthesis of a wide array of organic molecules. The inherent chemical properties of the quinoxaline nucleus, including its electron-deficient nature, allow for various chemical modifications, leading to a high degree of structural diversity. bohrium.com

The synthesis of quinoxaline derivatives is well-established, with the most common method involving the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov This straightforward approach has been adapted and refined to create a vast library of substituted quinoxalines. The utility of the quinoxaline scaffold extends beyond its synthetic accessibility. These compounds are integral to the development of various functional materials, including efficient electron luminescent materials, organic semiconductors, and dyes. nih.gov

The quinoxaline moiety is a key constituent in several biologically active molecules and approved drugs, such as glecaprevir (B607649) and voxilaprevir. nih.gov The broad spectrum of pharmacological activities associated with quinoxaline derivatives underscores their importance in drug discovery. researchgate.netsemanticscholar.org These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. sapub.orgnih.govnih.gov Quinoxaline 1,4-di-N-oxides, a subclass of these compounds, have also garnered significant attention for their therapeutic potential. frontiersin.orgmdpi.com

Significance of Acetamide (B32628) Linkages in Complex Molecules

The acetamide group, a simple yet crucial functional group, consists of a methyl group single-bonded to a carbonyl group, which is in turn single-bonded to a nitrogen atom. Molecules containing this linkage are broadly referred to as acetamides. The amide bond is a cornerstone of peptide and protein chemistry, and the acetamide linkage, in particular, is a common feature in many biologically active compounds and pharmaceuticals. nih.gov

The presence of an acetamide linkage can significantly influence a molecule's physicochemical properties, such as its solubility, stability, and ability to form hydrogen bonds. patsnap.com These properties are critical for a compound's pharmacokinetic and pharmacodynamic profile. In medicinal chemistry, the acetamide moiety is often incorporated into molecular designs to enhance biological activity or to serve as a linker connecting different pharmacophores. archivepp.com

N-substituted acetamides, where the amide nitrogen is bonded to a substituent other than hydrogen, are a particularly important class of compounds. For instance, N-phenylacetamide derivatives have been investigated for a range of biological activities, including anticancer properties. nih.govnih.gov The versatility of the acetamide linkage allows for its incorporation into a wide variety of molecular frameworks, contributing to the development of new therapeutic agents. nih.gov

Introduction to 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- as a Chemical Entity

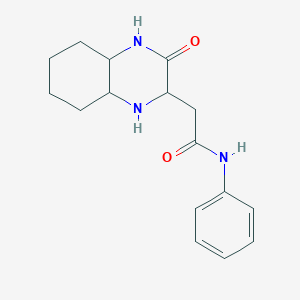

2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- is a specific chemical compound that integrates the structural features of both a quinoxaline derivative and an N-phenylacetamide. Its chemical structure is defined by a fully saturated (decahydro) quinoxaline ring system with an oxo group at the 3-position. Attached to the 2-position of this heterocyclic core is an acetamide group, where the amide nitrogen is substituted with a phenyl ring.

While extensive research on this specific molecule is not widely documented in publicly available literature, its chemical identity is established through its unique CAS Number, 1008436-67-6. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1008436-67-6 |

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.36 g/mol |

| SMILES | O=C(CC1NC2CCCCC2NC1=O)Nc1ccccc1 |

The structure of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- suggests a molecule with potential for further chemical exploration. The decahydro-quinoxaline core provides a three-dimensional scaffold, while the N-phenylacetamide moiety introduces functionalities that are known to be important for biological interactions. The presence of both hydrogen bond donors and acceptors, as well as hydrophobic regions, indicates a compound with the potential to engage with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15(17-11-6-2-1-3-7-11)10-14-16(21)19-13-9-5-4-8-12(13)18-14/h1-3,6-7,12-14,18H,4-5,8-10H2,(H,17,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKBGOLKCFZIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241700 | |

| Record name | Decahydro-3-oxo-N-phenyl-2-quinoxalineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008436-67-6 | |

| Record name | Decahydro-3-oxo-N-phenyl-2-quinoxalineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008436-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-3-oxo-N-phenyl-2-quinoxalineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Spectroscopic Elucidation of 2 Quinoxalineacetamide, Decahydro 3 Oxo N Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectral Analysis for Proton Environment

A proton (¹H) NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. For 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-, we would expect to see signals corresponding to the protons on the phenyl group, the acetamide (B32628) methylene (B1212753) group, the methine and methylene protons of the decahydroquinoxaline (B1602541) ring, and the N-H protons of the amide and the quinoxaline (B1680401) nitrogens.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 5H | Phenyl group protons (Ar-H) |

| 3.40 | d | 1H | H-2 (methine proton on quinoxaline) |

| 3.20 - 2.80 | m | 8H | Decahydroquinoxaline ring protons (CH₂) |

| 2.50 | dd | 2H | Acetamide methylene protons (CH₂-CO) |

| 8.20 | s | 1H | Amide N-H |

| 2.10, 1.90 | br s | 2H | Quinoxaline N-H protons |

This data is illustrative and the actual chemical shifts and multiplicities would depend on the specific stereoisomer.

¹³C NMR Spectral Analysis for Carbon Skeleton

A carbon-13 (¹³C) NMR spectrum provides information about the different carbon environments in the molecule. It is a crucial tool for determining the carbon framework.

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | Amide carbonyl (C=O) |

| 168.0 | Lactam carbonyl (C=O) |

| 138.0 | Quaternary phenyl carbon (Ar-C) |

| 129.0, 124.5, 120.0 | Phenyl carbons (Ar-CH) |

| 58.0 | C-2 (methine carbon on quinoxaline) |

| 45.0 - 25.0 | Decahydroquinoxaline ring carbons (CH₂) |

| 40.0 | Acetamide methylene carbon (CH₂-CO) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to identify adjacent protons within the decahydroquinoxaline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the acetamide CH₂ protons to the amide carbonyl and the C-2 of the quinoxaline ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about protons that are close in space, even if they are not directly bonded. This is the primary method for determining the stereochemistry of the decahydroquinoxaline ring, for example, by observing through-space interactions between axial and equatorial protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. The molecular formula of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- is C₁₆H₂₁N₃O₂.

Expected Molecular Ion Peak (M⁺): m/z = 287.1634 (for the exact mass)

Key Fragmentation Patterns:

Loss of the phenylamino (B1219803) group (-NHPh)

Cleavage of the acetamide side chain

Characteristic fragmentation of the decahydroquinoxaline ring system.

Hypothetical Mass Spectrometry Data Table:

| m/z | Proposed Fragment Ion |

| 287 | [M]⁺ (Molecular ion) |

| 195 | [M - C₆H₅NH]⁺ |

| 140 | [decahydro-3-oxo-quinoxaline]⁺ |

| 93 | [C₆H₅NH₂]⁺ (Aniline) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Hypothetical IR Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3200 | Medium | N-H stretching (amide and amine) |

| 3100 - 3000 | Weak | C-H stretching (aromatic) |

| 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| 1680 | Strong | C=O stretching (lactam carbonyl) |

| 1660 | Strong | C=O stretching (amide I band) |

| 1600, 1490 | Medium | C=C stretching (aromatic ring) |

| 1540 | Medium | N-H bending (amide II band) |

Advanced Spectroscopic Methods for Stereochemical Assignment

The decahydroquinoxaline ring can exist in several stereoisomeric forms (cis and trans fusion of the rings, and different configurations at the chiral centers). Determining the specific stereoisomer would require advanced NMR techniques.

NOESY: As mentioned, NOESY is critical for determining the relative stereochemistry by observing spatial proximities between protons. For instance, the presence or absence of NOEs between the methine proton at C-2 and specific protons on the cyclohexane (B81311) ring portion would help to establish the conformation of the ring fusion.

Analysis of Coupling Constants: The magnitude of the proton-proton coupling constants (³JHH) in the ¹H NMR spectrum can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the chair or boat conformations of the six-membered rings.

Chiral Chromatography and Circular Dichroism: To determine the absolute stereochemistry (enantiomeric form), separation of enantiomers using chiral chromatography followed by analysis using techniques like circular dichroism (CD) spectroscopy would be necessary.

Theoretical and Computational Investigations of 2 Quinoxalineacetamide, Decahydro 3 Oxo N Phenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution and energy levels, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the electronic structure of molecules. A DFT study of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for calculating various electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

| Total Energy | (e.g., -X Hartrees) | Indicates the stability of the molecule. |

| Dipole Moment | (e.g., Y Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |

| Mulliken Atomic Charges | (e.g., Charge on N, O atoms) | Helps in identifying electrophilic and nucleophilic sites. |

| Molecular Electrostatic Potential (MEP) | (e.g., Red to Blue surface) | Visually represents the charge distribution and reactive sites. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key to understanding a molecule's chemical reactivity and its electronic transitions. researchgate.netresearchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | (e.g., -Z eV) | Electron-donating ability |

| LUMO | (e.g., -W eV) | Electron-accepting ability |

| HOMO-LUMO Gap | (e.g., Z-W eV) | Chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis

The static picture provided by DFT is complemented by Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time. For a flexible molecule like 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-, MD simulations can explore its conformational landscape, revealing the different shapes it can adopt in solution and their relative stabilities. Such simulations are crucial for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov

Molecular Docking Studies and Ligand-Protein Interactions (in silico exploration of binding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netchula.ac.th In the context of drug discovery, docking is used to predict how a ligand, such as 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-, might interact with a protein target. researchgate.net

These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The results are often expressed as a docking score, which estimates the binding affinity. researchgate.net

Table 3: Hypothetical Molecular Docking Results with a Protein Target

| Parameter | Result | Implication |

| Binding Affinity | (e.g., -X kcal/mol) | Strength of the ligand-protein interaction. |

| Key Interacting Residues | (e.g., Tyr84, Asp121) | Specific amino acids involved in binding. |

| Type of Interactions | (e.g., Hydrogen bonds, van der Waals) | Nature of the forces holding the complex together. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can also predict spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound. For instance, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. sourceforge.ionih.govnih.gov By comparing the predicted spectrum with an experimentally obtained one, researchers can verify the chemical structure.

Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | (e.g., 7.25) | (To be determined) |

| C1 | (e.g., 128.5) | (To be determined) |

| C=O (amide) | (e.g., 168.0) | (To be determined) |

| C=O (quinoxaline) | (e.g., 175.0) | (To be determined) |

Chemical Reactivity and Derivatization of 2 Quinoxalineacetamide, Decahydro 3 Oxo N Phenyl

Reactions at the Acetamide (B32628) Nitrogen and Phenyl Moiety

The N-phenylacetamide portion of the molecule offers several sites for chemical modification. The amide nitrogen, while generally less reactive than an amine due to the delocalization of its lone pair into the adjacent carbonyl group, can still undergo certain reactions.

N-Alkylation and N-Arylation: Under strongly basic conditions to deprotonate the amide, the resulting amidate can be alkylated or arylated. However, achieving selective N-alkylation over O-alkylation of the amide can be challenging and is often dependent on the reaction conditions and the nature of the electrophile.

Reactions of the Phenyl Ring: The phenyl group is susceptible to electrophilic aromatic substitution. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to introduce substituents primarily at the para position, with some ortho substitution, on the N-phenyl ring. The bulky decahydroquinoxaline (B1602541) substituent may exert some steric hindrance, potentially favoring substitution at the less hindered para position.

Modifications of the Decahydroquinoxaline Ring System

The fully saturated decahydroquinoxaline ring, a bicyclic piperazinone system, presents a different set of reactive possibilities compared to its aromatic counterpart.

Reactions at the Carbonyl Group (3-oxo)

The lactam carbonyl group at the 3-position is a key functional handle.

Reduction: The carbonyl can be reduced to a hydroxyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield a decahydro-3-hydroxy-N-phenyl-2-quinoxalineacetamide. Complete reduction of the amide to an amine is also possible under forcing conditions.

Addition of Organometallics: Grignard reagents and organolithium compounds could potentially add to the carbonyl group, although this is generally less facile with amides than with ketones or esters. Such a reaction would lead to the formation of a hemiaminal intermediate, which could be further transformed.

Enolate Formation: The α-carbon to the carbonyl group (C-2) bears a proton that can be abstracted by a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol-type reaction), to introduce substituents at the C-2 position. The stereochemical outcome of such reactions would be of significant interest.

Functionalization of the Saturated Quinoxaline (B1680401) Ring

The saturated nitrogen atoms and C-H bonds of the decahydroquinoxaline ring offer further opportunities for derivatization.

N-Alkylation/N-Acylation: The secondary amine nitrogen atom within the piperazinone ring (at position 4) is a nucleophilic site and can be readily alkylated, acylated, or sulfonylated under standard conditions. This provides a straightforward method for introducing a wide variety of substituents.

Oxidation: The saturated carbon atoms of the ring could be functionalized through oxidation reactions, potentially introducing hydroxyl or carbonyl groups at various positions, although controlling the regioselectivity of such reactions on a complex saturated heterocycle can be challenging.

Exploration of Stereoselective Transformations

The decahydroquinoxaline core of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- contains multiple stereocenters. The relative stereochemistry of the substituents on the cyclohexane (B81311) and piperazinone rings (cis or trans) will significantly influence the molecule's three-dimensional shape and its reactivity.

Any chemical transformation on this chiral scaffold that creates a new stereocenter has the potential to be stereoselective. For instance, the aforementioned alkylation of the C-2 enolate would likely proceed with some degree of diastereoselectivity, influenced by the existing stereochemistry of the ring system. Similarly, reductions of the carbonyl group or reactions on the ring could be directed by the existing stereography of the molecule. The development of enantioselective or diastereoselective syntheses of derivatives would be a key area of research for this class of compounds. A study on the stereoselective synthesis of perhydroquinoxaline-based κ receptor agonists highlights the importance and methods for controlling stereochemistry in this ring system. unc.edu

Synthesis of Analogs and Derivatives of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-

The synthesis of analogs and derivatives would likely stem from a common synthetic route to the core decahydro-3-oxo-quinoxaline-2-acetamide structure. A plausible retrosynthetic analysis suggests that the molecule could be assembled from a suitably substituted cyclohexane-1,2-diamine and a derivative of aspartic acid.

Table 1: Potential Synthetic Strategies for Analogs

| Precursor Modification | Resulting Analog Type | Potential Reaction |

| Varied substituted phenyl isothiocyanates | Derivatives with substituted phenyl rings | Standard amide bond formation with the 2-acetamide group. |

| Alkylation/acylation of the N-4 position | N-substituted decahydroquinoxaline analogs | Reaction with various alkyl halides or acyl chlorides. |

| Modification of the C-2 acetamide chain | Analogs with different side chains at C-2 | Synthesis starting from different amino acid derivatives. |

| Use of substituted cyclohexane-1,2-diamines | Analogs with functionalized cyclohexane rings | Cyclocondensation with an appropriate dicarbonyl compound. |

By employing a variety of commercially available or readily synthesized precursors, a diverse library of analogs of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- could be generated for further study. The functionalization reactions described in the preceding sections would then offer additional pathways to expand this chemical space.

Potential Biological Activities of 2 Quinoxalineacetamide, Decahydro 3 Oxo N Phenyl and Its Analogs in Vitro and in Silico Studies

Mechanistic Hypotheses for Biological Activity

The biological activities of quinoxaline (B1680401) derivatives are diverse and depend heavily on their substitution patterns. For 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-, several mechanistic pathways can be hypothesized based on studies of its analogs.

Enzyme Inhibition: Many quinoxaline derivatives exert their effects by inhibiting key enzymes. For instance, certain quinoxaline-based compounds have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. mdpi.com Others have been shown to modulate the phosphorylation of Inhibitor of nuclear factor kappa B kinase beta (IKKβ), a key event in inflammatory and cancer-related signaling pathways. nih.gov The presence of the amide linkage and phenyl ring in the target compound provides potential hydrogen bonding and hydrophobic interaction sites within an enzyme's active site.

DNA Interaction: Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have demonstrated antimicrobial activity by interfering with DNA synthesis. frontiersin.org These compounds can be reduced by bacterial cells, generating radical species that may lead to DNA damage. frontiersin.org While the subject compound is a reduced (decahydro) quinoxaline and lacks the N-oxide groups, the fundamental heterocyclic system could still possess an affinity for DNA intercalation or groove binding, thereby disrupting replication or transcription.

Receptor Antagonism: The quinoxaline structure is a key feature in ligands for various receptors. For example, analogs have been developed as antagonists for the 5-HT3 receptor, which is involved in nausea and vomiting. nih.gov The specific activity and selectivity depend on subtle structural modifications that influence binding affinity at different receptor interfaces. nih.gov

In Vitro Screening Methodologies (e.g., enzyme inhibition, cellular assays)

To validate the hypothesized biological activities of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- and its analogs, a range of in vitro screening methods would be employed. These assays are essential for determining the compound's efficacy and mechanism of action at the cellular and molecular levels.

Enzyme Inhibition Assays: These assays directly measure the effect of a compound on a specific enzyme's activity. For example, to test the PARP-1 inhibition hypothesis, a colorimetric 96-well plate assay could be used, where the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined. mdpi.com Similar assays exist for a multitude of kinases and other enzymes relevant to disease.

Cellular Assays: These are critical for understanding a compound's effect in a biological context. To screen for anticancer potential, derivatives would be tested against a panel of human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer). mdpi.com The primary endpoint is typically the measurement of cell viability or proliferation to determine the compound's cytotoxic or cytostatic effects, often expressed as an IC50 or GI50 (concentration for 50% growth inhibition) value. mdpi.com

Antimicrobial Susceptibility Tests: To assess antibacterial or antifungal properties, standard methods like broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC). To investigate the mechanism, further assays can be conducted to measure the inhibition of DNA, RNA, and protein synthesis in the presence of the compound. frontiersin.org

| Assay Type | Purpose | Example Endpoint Measured | Potential Target |

|---|---|---|---|

| Cellular Proliferation Assay (e.g., MTT, SRB) | To measure the cytotoxic or cytostatic effect of a compound on cancer cells. | IC50 / GI50 | Anticancer Activity |

| Enzyme Inhibition Assay (e.g., Colorimetric, FRET) | To quantify the direct inhibitory effect of a compound on a specific enzyme. | IC50 | PARP-1, IKKβ, various kinases |

| Broth Microdilution | To determine the lowest concentration of an antimicrobial agent that prevents visible growth. | Minimum Inhibitory Concentration (MIC) | Antibacterial / Antifungal Activity |

| Radioligand Binding Assay | To measure the affinity of a compound for a specific receptor. | Ki (Inhibition constant) / pKi | 5-HT3 Receptor Antagonism |

| DNA Synthesis Inhibition Assay | To assess the impact of a compound on bacterial DNA replication. | % Inhibition of radiolabeled nucleotide incorporation | Antibacterial Mechanism |

Structure-Activity Relationship (SAR) Studies of Quinoxalineacetamides and Related Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For the quinoxaline class, extensive SAR studies have revealed key determinants of potency and selectivity. mdpi.com

The N-phenylacetamide Side Chain: The side chain of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- offers multiple points for modification. The linker between the quinoxaline core and the phenyl ring is crucial; studies have shown that an NH-CO linker can increase anticancer activity compared to more flexible aliphatic linkers. mdpi.com Substitutions on the N-phenyl ring can also dramatically impact potency. For instance, adding methoxy (B1213986) (-OCH3) or trifluoromethyl (-CF3) groups at different positions can either enhance or diminish activity, depending on the specific biological target. nih.gov

Stereochemistry: For saturated heterocyclic systems like the decahydro-quinoxaline core, the stereochemistry of the substituents is a critical factor that can influence how the molecule fits into a binding pocket. Different stereoisomers can exhibit vastly different biological activities.

| Molecular Feature | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Linker at Position 2 | NH-CO linker | Increased anticancer activity compared to aliphatic linkers. | mdpi.com |

| Amine at Position 3 | Secondary amine | Increased anticancer activity compared to primary or tertiary amines. | mdpi.com |

| Substituent on Fused Benzene (B151609) Ring (Position 7) | Electron-withdrawing group (e.g., NO2) | Decreased anticancer activity in some series. | mdpi.com |

| Substituent on Phenyl Ring (attached to side chain) | Electron-donating groups (e.g., -OCH3) vs. Electron-withdrawing groups (e.g., -CF3) | Activity is highly dependent on the target; can increase or decrease potency. | nih.gov |

| Core Ring System | Unsubstituted aromatic ring | Higher anticancer activity than some substituted analogs. | mdpi.com |

Computational Prediction of Pharmacological Profiles (e.g., ADME, drug-likeness)

In modern drug discovery, computational (in silico) methods are used early in the process to predict the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing.

Drug-Likeness and Physicochemical Properties: One of the most common assessments is adherence to Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. Tools like SwissADME can calculate these properties for novel compounds. mdpi.com For quinoxaline derivatives, studies show that most analogs can be designed to comply with these rules. mdpi.com

Absorption and Permeability: Computational models can predict parameters like gastrointestinal (GI) absorption and permeability through biological barriers like the Caco-2 cell monolayer (an in vitro model of the human intestine) and the blood-brain barrier (BBB). mdpi.comnih.gov Predictions for quinoxaline derivatives often suggest moderate to high GI absorption but low BBB penetration, which can be a desirable property for peripherally acting drugs. mdpi.comnih.gov

Metabolism and Excretion: In silico tools can also predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance. Predicting which CYP isoforms might metabolize a compound is crucial for anticipating potential drug-drug interactions.

| Parameter | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule; favorable for absorption. |

| logP (Lipophilicity) | 1 - 3 | Optimal range for balancing solubility and permeability. |

| Hydrogen Bond Donors | ≤ 5 | Complies with Lipinski's Rule; affects permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Complies with Lipinski's Rule; affects solubility. |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to cause central nervous system side effects. mdpi.comnih.gov |

| Caco-2 Permeability | High | Predicts good intestinal absorption. nih.gov |

| CYP Inhibitor (e.g., CYP2D6) | No | Low likelihood of causing drug-drug interactions via this pathway. |

Analytical Methodologies for 2 Quinoxalineacetamide, Decahydro 3 Oxo N Phenyl

Chromatographic Separation Techniques

Chromatography is a cornerstone of the analytical workflow for 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-, enabling its separation from impurities and the quantification of its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- and quantifying its presence in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

A typical reversed-phase HPLC method for this compound would likely utilize a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of an acid like formic acid to improve peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the phenyl and quinoxaline (B1680401) chromophores exhibit significant absorbance.

| Parameter | Typical Condition |

| Stationary Phase | C18 (e.g., 5 µm particle size, 4.6 x 250 mm column) |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical HPLC method for the analysis of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- based on common practices for similar compounds.

While 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly for identifying volatile impurities or after a derivatization step to increase its volatility. Derivatization, for instance by silylation of the amide and secondary amine protons, can make the compound amenable to GC analysis.

The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for confident identification of the compound and any co-eluting impurities.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 150°C, ramp to 300°C at 10°C/min |

| Injector Temp. | 280 °C |

| MS Ionization | Electron Impact (EI) at 70 eV |

This table outlines a plausible GC-MS method for the analysis of a derivatized form of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-.

Qualitative and Quantitative Analysis by Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as the aliphatic protons of the decahydro-quinoxaline ring system and the acetamide (B32628) moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the amide C=O stretch, the N-H stretch of the amide and secondary amines, and the C-H stretches of the aromatic and aliphatic portions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl and quinoxaline moieties would result in characteristic absorption bands in the UV region.

Chiral Separations for Enantiomeric Purity

Due to the presence of multiple chiral centers in the decahydro-quinoxaline ring, 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- can exist as multiple stereoisomers. Chiral chromatography is therefore crucial for separating and quantifying the different enantiomers and diastereomers to determine the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving successful resolution. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

| Parameter | Typical Condition |

| Stationary Phase | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Ethanol (isocratic elution) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table presents a representative chiral HPLC method for the enantiomeric separation of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-.

Conclusion and Future Perspectives in the Research of 2 Quinoxalineacetamide, Decahydro 3 Oxo N Phenyl

Summary of Current Research Gaps and Opportunities

Currently, there is a notable scarcity of published research specifically focused on 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl-. This lack of dedicated studies presents a significant research gap but also a wealth of opportunities for novel discoveries. The primary opportunities lie in the systematic exploration of its biological activity, the development of efficient and stereoselective synthetic methods, and a thorough investigation of its physicochemical properties.

Key Research Gaps and Corresponding Opportunities:

| Research Gap | Opportunity for Investigation |

| Lack of Biological Screening: | The biological activity profile of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- is largely unknown. There is a significant opportunity to screen this compound against a wide range of biological targets, including but not limited to, antibacterial, antifungal, antiviral, and anticancer assays. Quinoxaline (B1680401) derivatives have shown promise in these areas. mdpi.com |

| Undefined Structure-Activity Relationships (SAR): | Without a focused research program, the SAR for this class of compounds remains undeveloped. Systematic modification of the decahydro-quinoxaline core, the acetamide (B32628) linker, and the N-phenyl group could lead to the identification of key structural motifs responsible for any observed biological activity. |

| Limited Synthetic Methodologies: | While general methods for the synthesis of quinoxaline derivatives exist, dedicated and optimized routes for the decahydro- variant are less common. mtieat.org There is a need to develop robust and scalable synthetic pathways that allow for facile diversification. |

| Absence of Physicochemical Characterization: | Detailed characterization of properties such as solubility, stability, and metabolic profile is crucial for any potential therapeutic agent. A comprehensive study of these parameters would be a foundational step in its further development. |

Directions for Advanced Synthetic Routes

Future synthetic efforts should focus on developing methodologies that are not only efficient but also offer a high degree of control over stereochemistry, which is crucial for the decahydro-quinoxaline core.

Potential Advanced Synthetic Strategies:

Asymmetric Synthesis: The development of enantioselective or diastereoselective synthetic routes is paramount. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. Control over the stereoisomers is critical as different stereoisomers can exhibit vastly different biological activities.

Combinatorial Chemistry and High-Throughput Synthesis: To rapidly explore the SAR, the development of combinatorial approaches to generate a library of analogs would be highly beneficial. This would involve the use of solid-phase synthesis or parallel synthesis techniques to efficiently create a diverse set of compounds for biological screening.

Green Chemistry Approaches: Future synthetic routes should aim to be more environmentally benign. mdpi.com This could involve the use of greener solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions. Microwave-assisted organic synthesis could also be explored to shorten reaction times and improve yields. researchgate.net

Future Computational and Experimental Investigations

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the research and development of 2-Quinoxalineacetamide, decahydro-3-oxo-N-phenyl- and its derivatives.

Proposed Computational and Experimental Studies:

| Investigation Type | Specific Approaches |

| Computational Modeling | Molecular Docking: To predict the binding affinity and mode of interaction with various biological targets, molecular docking studies can be performed. nih.govfigshare.com This can help in prioritizing which biological assays to perform. Quantum Mechanics Calculations: Density Functional Theory (DFT) can be employed to understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule. researchgate.netADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide early insights into the druglikeness of the compound. nih.gov |

| Experimental Validation | In Vitro Biological Assays: Based on computational predictions and the known activities of other quinoxaline derivatives, a battery of in vitro assays should be conducted. This could include cytotoxicity assays against cancer cell lines, antimicrobial susceptibility testing, and enzyme inhibition assays. nih.govnih.govX-ray Crystallography: To unambiguously determine the three-dimensional structure and stereochemistry of the synthesized compounds, single-crystal X-ray diffraction analysis is essential. Spectroscopic Analysis: Comprehensive spectroscopic characterization using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy will be necessary to confirm the structure and purity of all synthesized compounds. nih.gov |

Q & A

Q. What are the common synthetic routes for 2-quinoxalineacetamide derivatives, and what reagents are typically employed?

The synthesis of quinoxaline derivatives often involves multi-step reactions starting from ortho-phenylenediamine and dicarbonyl compounds. For decahydro-3-oxo-N-phenyl derivatives, key steps include cyclization, oxidation, and amidation. Reagents such as triethylamine (as a base), dimethyl sulfoxide (as a solvent), and catalysts like palladium complexes are commonly used. For example, thioether-substituted quinoxalines are synthesized via nucleophilic substitution reactions under controlled pH and temperature . Multi-step protocols may also employ sodium borohydride for selective reductions or hydrogen peroxide for oxidations .

Q. How is the structural elucidation of decahydroquinoxaline derivatives performed using spectroscopic and crystallographic methods?

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structures, including bond angles and hydrogen bonding networks. For example, CCDC references (e.g., 1983315) provide full structural data for quinoxaline derivatives .

Q. What safety precautions are recommended when handling quinoxaline derivatives in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in fume hoods to avoid inhalation of vapors.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of N-phenyl-substituted quinoxalineacetamides?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amidation.

- Catalyst Selection : Palladium acetate or copper iodide improves coupling efficiency in Suzuki-Miyaura reactions .

- pH Adjustment : Buffered conditions (pH 7–8) stabilize reactive intermediates .

Q. What computational approaches are used to predict the biological activity of decahydro-3-oxo quinoxaline derivatives?

- Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., kinases or DNA topoisomerases).

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity or steric bulk with IC50 values .

- DFT Calculations : Density Functional Theory predicts electron distribution in the quinoxaline core, guiding rational drug design .

Q. How do researchers address discrepancies in biological activity data across different studies on quinoxaline-based compounds?

- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 for anticancer studies) and protocols.

- Meta-Analysis : Compare IC50 values from peer-reviewed studies (see table below) to identify outliers.

| Compound | Biological Activity | IC50 (µM) | Source |

|---|---|---|---|

| 2-(6-chloroquinazolin-4-one) | Antitumor | 10.5 | |

| N-(4-Chlorophenyl) derivative | Kinase Inhibition | 15.0 |

Q. What strategies are employed to resolve contradictions in crystallographic data for quinoxaline derivatives with complex stereochemistry?

Q. What in vitro assays are commonly used to assess the antimicrobial potential of decahydroquinoxalineacetamide derivatives?

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Evaluate bactericidal kinetics over 24 hours.

- Biofilm Inhibition : Quantify biofilm biomass using crystal violet staining .

Notes

- Methodological Rigor : Always cross-validate structural data with multiple techniques (e.g., NMR + X-ray).

- Data Reproducibility : Publish detailed synthetic protocols in open-access repositories (e.g., PubChem) .

- Safety Compliance : Refer to GHS classification and SDS documentation for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.